Perylene-D12
CAS No.: 1520-96-3
Cat. No.: VC21077901
Molecular Formula: C20H12
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1520-96-3 |
---|---|
Molecular Formula | C20H12 |
Molecular Weight | 264.4 g/mol |
IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene |
Standard InChI | InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
Standard InChI Key | CSHWQDPOILHKBI-AQZSQYOVSA-N |
Isomeric SMILES | [2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
Canonical SMILES | C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2 |
Chemical Properties and Structure
Perylene-D12 maintains the same carbon framework as its non-deuterated counterpart, consisting of five fused benzene rings arranged in a planar configuration. The substitution of all twelve hydrogen atoms with deuterium creates a compound with unique spectroscopic properties while preserving the core chemical behavior of perylene.
Physical and Chemical Characteristics
Perylene-D12 exhibits the following key properties:
Property | Value |
---|---|
Chemical Formula | C₂₀D₁₂ |
IUPAC Name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuterioperylene |
CAS Registry Number | 1520-96-3 |
Molecular Weight | 264.3832 g/mol |
Appearance | Gold/light brown to yellow crystalline powder |
Melting Point | 277-279°C |
Boiling Point | 467.5±12.0°C at 760 mmHg |
Flash Point | 228.6±13.7°C |
Density | 1.3±0.1 g/cm³ |
LogP | 6.4 |
Vapor Pressure | 0.0±0.6 mmHg at 25°C |
The compound is characterized by its stable isotopic composition, with all hydrogens replaced by deuterium atoms. This structural modification results in a mass difference that provides analytical advantages without significantly altering its chemical reactivity compared to regular perylene .
Chemical Identifiers
Various chemical notation systems are used to identify Perylene-D12:
Identifier | Value |
---|---|
InChI | InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
SMILES | [2H]C1=C(C2=C3C(=C1[2H])C4=C(C(=C(C5=C4C(=C(C(=C5[2H])[2H])[2H])C3=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
InChI Key | CSHWQDPOILHKBI-AQZSQYOVSA-N |
These identifiers facilitate the unambiguous recognition of the compound across various chemical databases and literature sources .
Synthesis Methods
The production of Perylene-D12 involves sophisticated synthetic procedures to ensure complete deuteration of the parent compound.
Synthetic Routes
The primary synthesis pathway for Perylene-D12 follows a multi-step process:
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Initial preparation of perylene, either isolated from coal tar or synthesized through organic chemistry methods
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Deuteration through hydrogen-deuterium exchange reactions using deuterium gas (D₂) under carefully controlled conditions
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Purification using specialized techniques to achieve high isotopic purity
Industrial Production
Industrial-scale production requires specialized equipment:
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High-pressure reactors capable of handling deuterium gas
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Precise temperature control systems to maintain optimal reaction conditions
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Sophisticated purification methods including recrystallization and chromatography
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Quality control measures to verify isotopic purity, which is critical for analytical applications
The synthesis must be carefully controlled to ensure complete deuteration of all twelve hydrogen positions in the perylene molecule, as even minimal isotopic impurity could compromise its effectiveness as an analytical standard.
Analytical Applications
The primary value of Perylene-D12 lies in its role as an internal standard for quantitative analysis, particularly in environmental and forensic investigations.
Environmental Monitoring
Perylene-D12 serves as an excellent internal standard for the analysis of polycyclic aromatic hydrocarbons in various environmental matrices:
Environmental Matrix | Analytical Purpose | Technique |
---|---|---|
Air samples | Atmospheric pollutant monitoring | GC-MS |
River water/suspended particles | Water quality assessment | GC-MS |
Soil and sediment | Environmental contamination studies | GC-MS |
Biological tissues | Bioaccumulation analysis | GC-MS |
Edible oils | Food safety testing | GC-MS |
Groundwater | Pollution tracking | GC-MS |
This compound enables accurate quantification of environmentally significant polycyclic aromatic hydrocarbons, which are known environmental contaminants of significant regulatory interest.
Mass Spectrometry Applications
In gas chromatography-mass spectrometry (GC-MS) analyses, Perylene-D12 offers several advantages:
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Similar chromatographic behavior to target polycyclic aromatic hydrocarbons due to structural resemblance
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Clear spectral distinction from non-deuterated compounds due to mass difference
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Correction capabilities for variations in extraction efficiency and instrument response
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Enhanced accuracy in quantitative determinations through the internal standard method
The "internal standard method" involves adding a known amount of Perylene-D12 to samples before extraction and analysis. By comparing peak area ratios of target compounds to the internal standard, analysts can account for variations in sample preparation and instrument performance, leading to more reliable quantitative results.
Scientific Research Applications
Beyond its analytical utility, Perylene-D12 contributes to various scientific research domains.
Analytical Chemistry Innovations
Perylene-D12 enables sophisticated analytical approaches:
Study Focus | Sample Type | Analytical Method |
---|---|---|
PAH determination | Plant leaves | GC-MS |
Soil contamination assessment | Mangrove soils | GC-MS |
Environmental monitoring | Water samples | GC-MS |
Toxicity assessment | Zebrafish bioassays | Developmental toxicity model |
These applications demonstrate the versatility of Perylene-D12 across different sample types and research questions.
Biological Applications
In biological investigations, Perylene-D12 serves multiple purposes:
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Fluorescent probe in cell membrane studies, enhancing understanding of membrane dynamics
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Visualization tool for lipid interactions and membrane structures
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Reference compound in toxicity studies of polycyclic aromatic hydrocarbons
Its strong absorption characteristics and high fluorescence quantum yield make it particularly valuable for biological imaging applications where specific visualization of hydrophobic cellular components is desired.
Material Science
In materials research, Perylene-D12 contributes to:
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Development of organic semiconductors
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Production of light-emitting diodes (OLEDs) with enhanced performance characteristics
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Study of molecular packing and crystallization behaviors in organic electronic materials
These applications leverage the excellent photophysical properties of the compound, including high fluorescence efficiency and remarkable stability under various conditions.
Case Studies and Research Findings
Several notable research initiatives have employed Perylene-D12, demonstrating its practical scientific value.
Environmental Monitoring Studies
In a comprehensive investigation of river water and suspended particles, researchers used Perylene-D12 as an internal standard to accurately quantify target polycyclic aromatic hydrocarbons. The findings demonstrated that isotopically labeled standards significantly improved the reliability of environmental assessments by accounting for matrix effects and variations in extraction efficiency.
Toxicity Assessment Research
Research involving zebrafish bioassays linked the presence of polycyclic aromatic hydrocarbons to developmental toxicity. Perylene-D12 was employed to quantify polycyclic aromatic hydrocarbon levels accurately, highlighting its role in understanding the broader implications of PAH exposure on aquatic life and potential human health impacts.
Toxicological Considerations
While Perylene-D12 is primarily used as an analytical standard, proper handling precautions remain important.
Comparison with Similar Compounds
Understanding how Perylene-D12 relates to similar compounds provides valuable context for its applications.
Comparative Analysis
Compound | Chemical Formula | Key Differences | Primary Applications |
---|---|---|---|
Perylene | C₂₀H₁₂ | Non-deuterated form | Fluorescent dyes, organic electronics |
Phenanthrene-D10 | C₁₄D₁₀ | Smaller molecular structure | Internal standard for smaller PAHs |
Naphthalene-D8 | C₁₀D₈ | Simpler two-ring structure | Internal standard for volatile PAHs |
Benzo[ghi]perylene-D12 | C₂₂D₁₂ | Larger six-ring structure | Standard for higher molecular weight PAHs |
The unique advantage of Perylene-D12 lies in its complete deuteration, which provides distinctive mass spectrometric signatures while maintaining chemical behavior similar to undeuterated PAHs .
Distinctive Features
Perylene-D12's uniqueness stems from:
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High isotopic purity achievable through controlled synthesis
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Optimal molecular weight for analysis of common environmental PAHs
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Excellent stability during sample preparation and analysis
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Well-characterized spectroscopic and chromatographic properties
These characteristics make it especially valuable as an internal standard in complex environmental analyses where multiple interfering compounds may be present.
Form | Temperature | Stability Period |
---|---|---|
Powder | -20°C | 3 years |
Powder | 4°C | 2 years |
In solvent | -80°C | 6 months |
In solvent | -20°C | 1 month |
These recommendations ensure optimal preservation of isotopic purity and chemical stability .
Solubility Characteristics
Perylene-D12 exhibits limited water solubility but dissolves well in various organic solvents:
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Readily soluble in dichloromethane, toluene, and cyclohexane
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Good solubility in carbon disulfide, chloroform, and benzene
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May be prepared in DMSO for certain applications
These solubility properties influence sample preparation methodologies and formulation approaches for analytical standards.
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